molecular formula C19H17N5O3 B2990726 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1327560-64-4

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2990726
M. Wt: 363.377
InChI Key: BCUHOQWGJVHGFR-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Studies

A study by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . These compounds, including 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol and 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo-[4,5]imidazo[2,1-c][1,4]oxazepin-5-amine, were analyzed using spectroscopic and X-ray diffraction methods. The study provided insights into the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity through molecular electrostatic potential (MEP) maps. Furthermore, the nonlinear optical (NLO) properties of these compounds were investigated, highlighting their potential applications in NLO devices (Almansour et al., 2016).

Antimicrobial Agents

Palkar et al. (2017) reported on the design, synthesis, and QSAR studies of novel analogs with antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, including 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrated promising antibacterial activity at non-cytotoxic concentrations. This research highlights the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Diuretic Activity

Yar and Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their in vivo diuretic activity. Among the synthesized compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed the most promising diuretic activity. This study suggests the potential therapeutic applications of these compounds in treating conditions requiring diuresis (Yar & Ansari, 2009).

Aromatic Polyamides

Akutsu et al. (1998) developed novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures, which showed high thermal properties and good solubility in various organic solvents. These materials could have potential applications in high-performance polymers due to their thermal stability and solubility characteristics (Akutsu et al., 1998).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-23-9-10-27-17-8-7-13(11-15(17)19(23)26)21-18(25)16-12-20-24(22-16)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUHOQWGJVHGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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